molecular formula C18H19NO4S B2834771 2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid CAS No. 2193064-97-8

2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid

Cat. No. B2834771
CAS RN: 2193064-97-8
M. Wt: 345.41
InChI Key: CRMYEDXUGOPLAP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonyl chloride and 2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid. Benzenesulfonyl chloride is a reagent widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .


Synthesis Analysis

Benzenesulfonyl chloride, a component of the compound, can be prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl part of the molecule would contain a sulfonyl chloride (−SO2Cl) functional group .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of the compound, reacts with alcohols to form toluenesulfonate esters, or tosyl derivatives . It also reacts with amines to prepare sulfonamides .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a white, malodorous solid . It has a melting point of 13-15 °C and a boiling point of 251-252 °C .

Scientific Research Applications

Anti-Cancer Activity

The compound has shown promise as a novel anti-cancer agent. Researchers have designed and synthesized derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which demonstrated high anti-tumor activity . These derivatives were evaluated against several cancer cell lines (Hela, A549, HepG2, and MCF-7) using the MTT assay. Notably, all compounds exhibited moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM. The introduction of sulfonyl groups increased the antiproliferative activity, while alkyl and arylated alkyl substitutions also contributed to potency. Molecular docking studies revealed binding orientations in the active site of c-Met kinase .

Cardiovascular Disease Treatment

Tetrahydrobenzo[b]azepines, a class to which this compound belongs, have been found in various cardiovascular medications. Examples include evacetrapib, benazepril, and tolvaptan . Although specific studies on this compound’s cardiovascular effects are limited, its structural similarity suggests potential applications in this field.

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-tumor activity , suggesting potential targets within cancer cell pathways.

Mode of Action

It’s known that the introduction of a sulfonyl group can increase the antiproliferative activity of similar compounds . This suggests that the compound may interact with its targets to inhibit cell proliferation, a key feature in its potential anti-tumor activity.

Pharmacokinetics

The presence of a sulfonyl group could potentially influence its bioavailability, as sulfonyl groups are known to enhance the solubility of certain compounds, thereby improving their absorption and distribution .

Result of Action

The compound’s potential anti-tumor activity suggests that its action results in the inhibition of cancer cell proliferation . This could be achieved through the induction of cell cycle arrest or apoptosis, common mechanisms of action for many anti-cancer drugs.

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydro-2-benzazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-9,16H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMYEDXUGOPLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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